
1-Cyclopropyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Metabolism and Enzyme Interaction
- This compound is involved in the metabolism of novel antidepressants, such as Lu AA21004, which is used for major depressive disorder. The metabolism involves oxidation to various metabolites, with specific enzymes like CYP2D6 and CYP2C9 playing a significant role (Hvenegaard et al., 2012).
Synthesis and Chemical Characterization
- Synthesis methodologies for related compounds, including optimization of technological parameters, have been explored. Such research is crucial for developing efficient and scalable production methods for these compounds (Wang Jin-peng, 2013).
- The synthesis and characterization of similar piperazine derivatives have been reported, with compounds showing promising antimicrobial properties (Rajkumar et al., 2014).
Pharmacological and Biological Applications
- Some derivatives of the compound have been synthesized and analyzed for their potential antifungal properties, demonstrating the relevance of this class of compounds in developing new antifungal agents (Volkova et al., 2020).
- Extended derivatives of N-arylsulfonylindole, which share structural similarities with the target compound, have been studied as modulators of the 5-HT6 receptor, showing potential in neuropsychiatric disorder treatments (Vera et al., 2016).
Material Science and Chemical Properties
- Research has been conducted on the reaction of similar compounds with other chemicals, contributing to our understanding of their chemical behavior and potential applications in material science (Hakimi et al., 2013).
Wirkmechanismus
Target of Action
Similar compounds have been found to targetPoly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells . PARP plays a crucial role in DNA repair and programmed cell death, making it a significant target in cancer treatment.
Mode of Action
Compounds with similar structures have been found to inhibit the catalytical activity of their target, enhance the cleavage of the target, enhance the phosphorylation of h2ax, and increase caspase 3/7 activity . These actions suggest that the compound may induce cell death in cancer cells.
Biochemical Pathways
The inhibition of PARP can lead to the accumulation of DNA damage in cancer cells, triggering apoptosis and leading to cell death .
Result of Action
Similar compounds have shown moderate to significant efficacy against human breast cancer cells . This suggests that the compound may have potential as a therapeutic agent in the treatment of certain types of cancer.
Eigenschaften
IUPAC Name |
1-cyclopropyl-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S2/c16-12(11-3-4-11)10-14-5-7-15(8-6-14)20(17,18)13-2-1-9-19-13/h1-2,9,11-12,16H,3-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQDTENRUHGVGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)S(=O)(=O)C3=CC=CS3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B2374211.png)
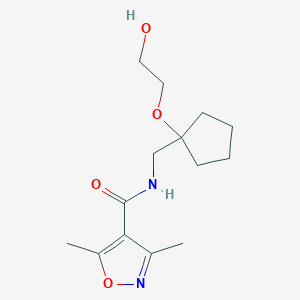
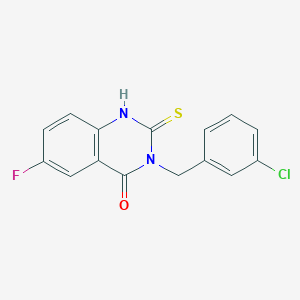
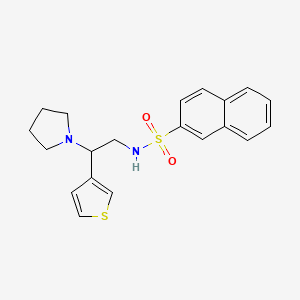
![N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2374215.png)
![6-phenyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2374216.png)
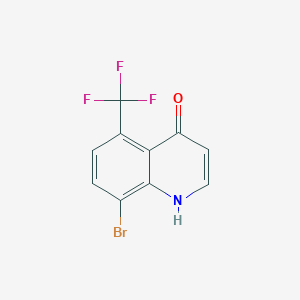
![(2E)-N-[4-(trifluoromethyl)phenyl]but-2-enediamide](/img/structure/B2374222.png)

![1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B2374226.png)
![Lithium;8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2374227.png)

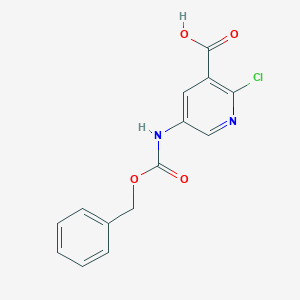
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(p-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2374233.png)